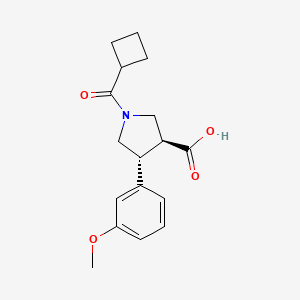
1-(2-chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related dihydropyridine derivatives typically involves a multistep process, including the condensation of various starting materials such as N-(2-chlorophenyl)-acetoacetamide, an aromatic aldehyde, and a primary amine. These reactions have been optimized under eco-friendly and economical conditions, yielding high-purity compounds suitable for further biological testing (Suresh, Swamy, & Reddy, 2007). Another approach involves a five-step diversity-oriented synthesis, highlighting the versatility and potential for generating a wide array of dihydropyridine derivatives with various substitutions (Baškovč et al., 2012).
Molecular Structure Analysis
The crystal and molecular structures of dihydropyridine derivatives have been extensively studied through X-ray diffraction methods, providing insights into their conformational properties and the influence of substitutions on their overall geometry (Okul et al., 2019). Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets.
Chemical Reactions and Properties
Dihydropyridines are known to participate in various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, the reaction of secondary 2-chloropyridine-3-carboxamides with aryl isothiocyanates under specific conditions yields 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones, demonstrating the reactivity and versatility of the dihydropyridine scaffold (Kobayashi et al., 2009).
科学的研究の応用
Synthesis and Chemical Transformations
Chemical synthesis and transformations of dihydropyridine derivatives have been explored extensively. For instance, Kinoshita et al. (1989) investigated the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, resulting in various reaction products including pyrimidines, acetoacetamides, and carboxamides, demonstrating the compound's versatility in organic synthesis Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S. (1989). This versatility is crucial for the development of new pharmaceuticals and materials.
Crystal Structure Analysis
The study of molecular and crystal structures is fundamental in understanding the chemical behavior of compounds. Koval’ et al. (2017) provided detailed insights into the molecular and crystal structures of various pyridine derivatives, facilitating the understanding of their chemical reactivity and interaction capabilities Koval’, Y. I., Okul’, E. M., Yatsenko, A., Babaev, E., Polyakova, I., & Rybakov, V. (2017).
Material Science Applications
Polyamides and polyimides derived from pyridine derivatives exhibit promising properties for applications in material science. Faghihi and Mozaffari (2008) synthesized new polyamides using a pyridyl moiety, revealing their high yield, inherent viscosities, and thermal stability, which are important attributes for high-performance materials Faghihi, K., & Mozaffari, Z. (2008). These materials could find applications in advanced engineering and electronics due to their solubility and thermal properties.
Biological Activity
Although the focus is away from pharmacological aspects like drug use or side effects, it's worth mentioning that research on the structural analogs of dihydropyridines often aims to explore potential biological activities, leading to insights that could guide the development of new therapeutic agents without delving into specific drug applications or health effects.
Catalysis and Organic Synthesis
The derivatives of dihydropyridines also play a significant role in catalysis and as intermediates in organic synthesis. Research by Quiroga et al. (1999) on pyrazolo[3,4-b]pyridines, for example, contributes to the understanding of the synthesis pathways and the structural basis for catalytic activity, which can be applied to develop more efficient synthesis methods for complex organic compounds Quiroga, J., Cruz, S., Insuasty, B., Nogueras, M., Sánchez, A., Cobo, J., & Low, J. N. (1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-8-7-9(2)17(14(19)12(8)13(16)18)11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMQFWJHWRNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=CC=C2Cl)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)
![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)



![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
